molecular formula C6H10S2 B14653226 Allyl dithiopropanoate CAS No. 41830-43-7

Allyl dithiopropanoate

Cat. No.: B14653226
CAS No.: 41830-43-7
M. Wt: 146.3 g/mol
InChI Key: NNNUIUMYOFGHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl dithiopropanoate is an organic compound that belongs to the class of dithiocarboxylates It is characterized by the presence of an allyl group attached to a dithiocarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl dithiopropanoate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with carbon disulfide in the presence of a base, followed by the addition of a suitable alkylating agent. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Allyl dithiopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the dithiocarboxylate moiety to thiols or other sulfur-containing compounds.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of allyl-substituted derivatives.

Scientific Research Applications

Allyl dithiopropanoate has several applications in scientific research:

    Biology: The compound’s sulfur-containing moiety makes it a potential candidate for studying sulfur metabolism and related biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds with therapeutic properties.

    Industry: this compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism by which allyl dithiopropanoate exerts its effects involves the interaction of its allyl and dithiocarboxylate groups with various molecular targets. The compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Allyl isothiocyanate: Known for its pungent odor and use in mustard oil, this compound shares the allyl group but differs in its functional group.

    Allyl chloride: Another allyl-containing compound, used as an intermediate in organic synthesis.

    Diallyl disulfide: Found in garlic, this compound has two allyl groups and is known for its biological activity.

Uniqueness

Allyl dithiopropanoate is unique due to its dithiocarboxylate moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis and materials science.

Properties

CAS No.

41830-43-7

Molecular Formula

C6H10S2

Molecular Weight

146.3 g/mol

IUPAC Name

prop-2-enyl propanedithioate

InChI

InChI=1S/C6H10S2/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3

InChI Key

NNNUIUMYOFGHSL-UHFFFAOYSA-N

Canonical SMILES

CCC(=S)SCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.